Cas no 80814-74-0 (Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-)

80814-74-0 structure
Product name:Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-
Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-
- 3-methyl-N-[3-(trifluoromethyl)phenyl]aniline
- SB81941
- DTXSID70515510
- SCHEMBL9070348
- VVWZPYJPQAPFFV-UHFFFAOYSA-N
- 80814-74-0
- 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline
-
- Inchi: InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3
- InChI Key: VVWZPYJPQAPFFV-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Computed Properties
- Exact Mass: 251.09218387g/mol
- Monoisotopic Mass: 251.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 12Ų
Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)- Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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